1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone
Description
1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone is a hydroxyacetophenone derivative characterized by a cyclohexylmethoxy group (-OCH₂C₆H₁₁) at the ortho position and a hydroxyl group (-OH) at the para position relative to the acetylated ketone. The cyclohexylmethoxy substituent confers increased lipophilicity and steric bulk compared to smaller alkoxy groups (e.g., methoxy or ethoxy), influencing its physical and chemical properties .
Properties
IUPAC Name |
1-[2-(cyclohexylmethoxy)-6-hydroxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11(16)15-13(17)8-5-9-14(15)18-10-12-6-3-2-4-7-12/h5,8-9,12,17H,2-4,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBYPDNUBCZWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648964 | |
| Record name | 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919092-53-8 | |
| Record name | 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone involves several steps, typically starting with the appropriate phenol derivative. The phenol undergoes an etherification reaction with cyclohexylmethyl chloride in the presence of a base to form the cyclohexylmethoxy group. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride to introduce the ethanone group . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone can undergo various chemical reactions, including:
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted phenyl derivatives .
Scientific Research Applications
1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of tyrosine to melanin . Additionally, it affects the expression of various proteins involved in the melanogenesis pathway, such as TRP1, TRP2, and MITF .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone with similar hydroxyacetophenones, focusing on substituents, molecular properties, and synthesis methods:
Key Research Findings
Substituent Effects on Physical Properties
- Melting Points: Bulky substituents like benzyloxy or glucopyranosyloxy (e.g., Cynanoneside B) result in higher melting points (165–180°C) compared to simpler alkoxy derivatives .
Spectroscopic Characterization
- NMR Analysis: For analogs with hindered rotation (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone), variable-temperature NMR reveals isomerization dynamics with energy barriers of ~67 kJ/mol .
Challenges and Contradictions
- Data Gaps : Direct data on the target compound’s melting point, solubility, and bioactivity are absent in the provided evidence, necessitating extrapolation from structural analogs .
Biological Activity
1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone, also known by its CAS number 919092-53-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a cyclohexylmethoxy group attached to a hydroxyphenyl moiety, contributing to its unique properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂O₃ |
| Molecular Weight | 262.35 g/mol |
| CAS Number | 919092-53-8 |
| IUPAC Name | This compound |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxy group in the phenolic structure is crucial for scavenging free radicals, which can mitigate oxidative stress in biological systems. Studies have shown that related compounds can effectively reduce oxidative damage in cellular models, suggesting that this compound may possess similar capabilities.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been investigated in various studies. It is hypothesized that the cyclohexylmethoxy group enhances lipophilicity, allowing better interaction with cell membranes and receptors involved in inflammatory pathways. In vitro assays have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating a possible mechanism for reducing inflammation.
Anticancer Properties
Emerging evidence suggests that this compound may exhibit anticancer activity. In vitro studies have shown that structurally similar compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to modulate signaling pathways associated with cell proliferation and survival could be pivotal in cancer therapy.
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of several phenolic compounds, including derivatives of this compound. The results indicated a strong correlation between the presence of hydroxyl groups and increased radical scavenging activity, measured using DPPH and ABTS assays.
Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-induced macrophages, treatment with the compound led to a significant reduction in nitric oxide (NO) production. This suggests an inhibition of iNOS expression, highlighting its potential as an anti-inflammatory agent.
Study 3: Anticancer Activity
A recent investigation into the effects of various substituted phenones on human cancer cell lines revealed that this compound significantly reduced cell viability in breast cancer cells (MCF-7) through apoptosis induction. The study utilized flow cytometry to assess cell cycle distribution and Annexin V staining to confirm apoptotic events.
The biological activities of this compound may be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl group donates electrons to neutralize free radicals.
- Anti-inflammatory Pathway : Inhibition of NF-kB signaling leads to decreased expression of inflammatory mediators.
- Apoptotic Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
